N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an acetamide group linked to the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the reaction of cyclopropylamine with a suitable isoindoline derivative. One common method involves the condensation of cyclopropylamine with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the isoindoline precursor, the cyclopropylamine condensation, and the purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine or alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions[][3].
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted isoindoline derivatives[][3].
Scientific Research Applications
Chemistry: N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in various biological assays, including antiviral, anti-inflammatory, and anticancer activities. It is being investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cell surface receptors, modulating signal transduction and cellular responses .
Comparison with Similar Compounds
- N-cyclopropyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- N-cyclopropyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)acetamide
- N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
Uniqueness: N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-cyclopropyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-11(14-8-5-6-8)7-15-12(17)9-3-1-2-4-10(9)13(15)18/h1-4,8H,5-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLJEQJLIJQPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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